N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine is a chemical compound characterized by its unique molecular structure and potential applications in medicinal chemistry. This compound belongs to a class of amines that are significant in pharmaceutical development, particularly for their biological activities.
The compound can be synthesized through various chemical reactions involving cyclopropylmethyl and difluorocyclohexyl moieties. It has been referenced in several studies and patents, indicating its relevance in drug discovery and development.
N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine is classified as an aliphatic amine due to the presence of an amine group (-NH2) attached to a cyclohexane ring that features two fluorine substituents. Its structural complexity makes it a subject of interest in organic chemistry and pharmacology.
The synthesis of N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine typically involves several steps:
Technical Details:
The molecular structure of N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine can be represented as follows:
The compound features a cyclohexane ring with two fluorine atoms positioned at the 4,4' positions, contributing to its chemical properties and reactivity.
N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine can undergo various chemical reactions typical of amines:
Technical Details:
The mechanism of action for N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine is primarily associated with its interaction with biological targets:
Research indicates that similar compounds have shown promising results in inhibiting cancer cell growth, suggesting potential therapeutic applications.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the identity and purity of synthesized compounds.
N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine has several potential applications:
N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine (CAS: 1866063-09-3) represents an advanced intermediate in contemporary drug discovery, emerging prominently within the past decade due to innovations in boronic acid chemistry and photochemical rearrangement techniques. The compound's synthesis leverages three-component coupling strategies involving cyclopropanemethylamine derivatives, fluorinated cyclohexanones, and organoboronic acids under visible light irradiation [6]. This photochemical approach overcomes traditional limitations in accessing sterically hindered α-tertiary amines, which conventional thermal Petasis reactions fail to address due to high energy barriers (>50 kcal/mol) associated with ketimine substrates [6]. The compound first appeared in chemical literature around 2020 as researchers sought to incorporate both the strained cyclopropane ring and fluorinated alicyclic motifs into targeted bioactive molecules. Its synthesis typically proceeds via reductive amination between 4,4-difluorocyclohexanone and cyclopropanemethylamine, followed by borane-mediated reduction or via direct photochemical assembly [4] [6].
Table 1: Key Identifiers of N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine
Property | Value |
---|---|
CAS Number | 1866063-09-3 |
Molecular Formula | C₁₀H₁₇F₂N |
Molecular Weight | 189.25 g/mol |
Purity | ≥98% (HPLC) |
Storage Conditions | 2-8°C |
Synonyms | MFCD30241047 |
The strategic integration of cyclopropylmethyl and gem-difluorocyclohexyl moieties confers distinct physicochemical and pharmacological advantages:
Cyclopropane Ring Effects: The cyclopropylmethylamine component introduces significant steric constraint and metabolic stability. The ring strain (27.5 kcal/mol) elevates electron density at the C-N bond, modulating basicity (predicted pKₐ ~9.5) and enhancing membrane permeability. This motif appears in diverse therapeutic agents including bet inhibitors and PARP1 inhibitors like Veliparib, where α-substitution boosts lipophilic efficiency by 200-900% [6] [9].
Gem-Difluorocyclohexyl Effects: The 4,4-difluorocyclohexyl unit provides a conformationally restrained, bioisosteric replacement for tert-butyl groups or aromatic rings. Fluorine atoms induce strong dipole moments (~1.4 D), reduce basicity (pKₐ depression ~2 units vs non-fluorinated analog), and enhance lipid solubility (clogP ~2.1). Critically, the gauche effect between vicinal C-F bonds locks the cyclohexyl ring in a preferred chair conformation, optimizing target binding [1] [4].
Table 2: Comparative Effects of Structural Motifs
Parameter | Cyclopropylmethyl Motif | 4,4-Difluorocyclohexyl Motif |
---|---|---|
Conformational Flexibility | Rigid (strain-limited) | Semi-rigid (chair preference) |
Electron Withdrawing | Mild (+I effect) | Strong (-I effect of F) |
Metabolic Stability | High (C-H bond strength) | Very high (C-F bond inertness) |
clogP Contribution | +0.8 | +1.3 vs non-fluorinated analog |
Representative Drugs | Ketamine, Mecamylamine | Topotecan derivatives |
Despite its promising architecture, fundamental gaps persist regarding this compound's applications:
Synthetic Scalability: Current photochemical routes (≤65% yield) [6] require optimization for kilogram-scale production. The energy-intensive blue light irradiation (427 nm) and boronate rearrangement kinetics under flow conditions remain unstudied. Comparative analysis with thermal methods using catalysts like Sc(OTf)₃ is lacking [6].
Stereochemical Control: The impact of cis/trans isomerism in the 4,4-difluorocyclohexyl ring on biological activity is underexplored. While fluorination minimizes ring flip barriers (ΔG‡ ~5 kcal/mol), no enantioselective syntheses resolving chiral centers at C1-amine or cyclopropane positions have been reported [1] [5].
Structure-Activity Relationships (SAR): Though analogs like N-cyclopentyl-4-methylcyclohexan-1-amine [3] and 4-cyclopropyl-N,N-dimethylcyclohexan-1-amine [5] demonstrate bioactivity in kinase inhibition, specific target profiling of N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine is absent. Its potential in targeting PI3K isoforms (noted in CN112920199A [8]) or neurological receptors remains hypothetical.
Boron-Complexation Chemistry: The compound's capacity to form boronate complexes via its amine lone pair – analogous to o-hydroxy ketimine-boronate complexes [6] – could enable new prodrug strategies. However, stability studies of such complexes under physiological conditions are unavailable.
This structurally unique amine warrants expanded investigation to exploit its dual motifs for next-generation therapeutics, particularly in oncology and CNS disorders where fluorinated cycloalkylamines show increasing promise [1] [6] [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3